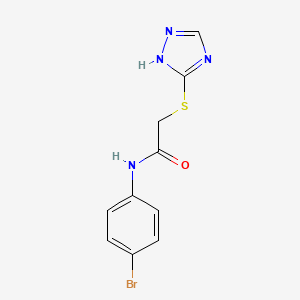
N-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential use in scientific research. BPTA is a member of the triazole family of compounds, which have been shown to exhibit a range of interesting biological properties. In
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood, but it is thought to involve the formation of covalent bonds with target proteins. This compound has been shown to bind to the catalytic subunit of the proteasome and to the bromodomain of p300/CBP. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on protein-protein interactions and proteasome activity, this compound has been shown to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which has implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its specificity for target proteins, which makes it a useful tool for studying protein-protein interactions and proteasome activity. This compound also has good solubility in aqueous solutions, which makes it easy to work with in the lab. One limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions and proteasome activity. Another area of interest is the exploration of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
N-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can be synthesized using a variety of methods, but one of the most common is the reaction of 4-bromobenzenesulfonyl chloride with 4H-1,2,4-triazol-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to yield this compound. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have a range of potential applications in scientific research. One of the most promising is its use as a protein-protein interaction inhibitor. This compound has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300/CBP, which has implications for the treatment of cancer and other diseases. This compound has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation and has implications for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c11-7-1-3-8(4-2-7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSUMOOBFDWLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
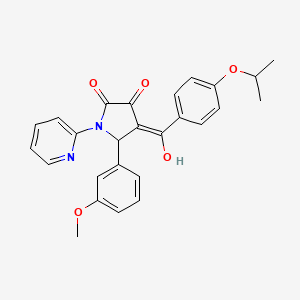
![3-[(dimethylamino)methyl]-1-[5-(hydroxymethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5420997.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421007.png)
![4-{[(1S*,4S*)-3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5421010.png)
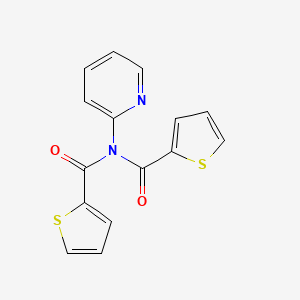

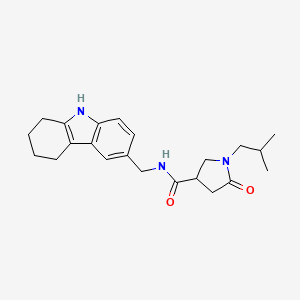
![ethyl 5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5421031.png)
![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5421038.png)
![2,4-dimethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5421044.png)
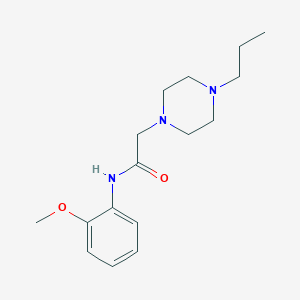
![9-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5421053.png)
![methyl 2-{[(cyclopropylamino)carbonyl]amino}benzoate](/img/structure/B5421061.png)
![methyl 4-(3-methoxyphenyl)-6-[(2-methyl-1-piperidinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5421079.png)
